Shp2-IN-25: A Technical Guide to a Potent Allosteric Inhibitor of Protein Tyrosine Phosphatase Shp2
Shp2-IN-25: A Technical Guide to a Potent Allosteric Inhibitor of Protein Tyrosine Phosphatase Shp2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways. It is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, modulating pathways such as the RAS-MAPK cascade. Dysregulation of Shp2 activity is implicated in various developmental disorders and is a significant driver in the pathogenesis of several cancers. Shp2-IN-25 is a novel and potent allosteric inhibitor of Shp2, offering a valuable tool for studying Shp2 function and as a potential therapeutic agent. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of Shp2-IN-25.
Chemical Structure and Properties
Shp2-IN-25, also referred to as compound 25 in some literature, is a complex heterocyclic molecule. Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | ((1R,5S,6r)-3-(3-(4-Chloro-2-methyl-2H-indazol-5-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl)-6-(4-methylthiazol-2-yl)-3-azabicyclo[3.1.0]hexan-6-yl)methanamine[1] |
| Chemical Formula | C23H22ClN9S[1] |
| Molecular Weight | 492.00 g/mol [1] |
| Appearance | Solid |
| Purity | >98% (as reported by commercial vendors)[1] |
| IC50 | 5 nM (against full-length wild-type Shp2)[1] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1] |
| Solubility | Soluble in DMSO. |
Biological Activity and Mechanism of Action
Shp2-IN-25 is a highly potent, allosteric inhibitor of Shp2. Unlike orthosteric inhibitors that target the catalytic site, allosteric inhibitors bind to a remote pocket, inducing a conformational change that locks the enzyme in an inactive state. This mode of action provides a high degree of selectivity over other protein tyrosine phosphatases.
The primary mechanism of action of Shp2-IN-25 involves binding to a tunnel-like allosteric site on the Shp2 protein. This binding stabilizes the auto-inhibited conformation of Shp2, where the N-terminal SH2 domain blocks the active site of the phosphatase domain. By preventing the conformational change required for Shp2 activation, Shp2-IN-25 effectively inhibits its downstream signaling functions.
The inhibition of Shp2 by Shp2-IN-25 has been shown to disrupt the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer. This leads to the suppression of cancer cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization and evaluation of Shp2-IN-25, based on published research.
Biochemical Assay: Shp2 Phosphatase Activity Inhibition
This protocol describes an in vitro assay to measure the inhibitory activity of Shp2-IN-25 on Shp2 phosphatase.
Materials:
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Recombinant full-length wild-type Shp2 protein
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DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
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Assay Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
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Shp2-IN-25 (dissolved in DMSO)
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384-well black plates
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Plate reader capable of fluorescence detection (Excitation: 340 nm, Emission: 450 nm)
Procedure:
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Prepare a serial dilution of Shp2-IN-25 in DMSO.
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Add 2.5 µL of the diluted inhibitor or DMSO (as a control) to the wells of a 384-well plate.
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Add 5 µL of Shp2 enzyme solution (at a final concentration of 0.5 nM) to each well.
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Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
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Initiate the phosphatase reaction by adding 2.5 µL of DiFMUP substrate (at a final concentration of 100 µM) to each well.
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Immediately measure the fluorescence intensity at 1-minute intervals for 15 minutes using a plate reader.
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Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
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Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Inhibition of p-ERK Levels
This protocol outlines a method to assess the ability of Shp2-IN-25 to inhibit the phosphorylation of ERK (a downstream target of Shp2) in a cellular context.
Materials:
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KYSE-520 cells (or other suitable cancer cell line with an active RAS-MAPK pathway)
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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Shp2-IN-25 (dissolved in DMSO)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH
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Western blotting reagents and equipment
Procedure:
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Seed KYSE-520 cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of Shp2-IN-25 or DMSO (vehicle control) for 2 hours.
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against p-ERK1/2, total-ERK1/2, and GAPDH overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control (GAPDH).
Signaling Pathways and Workflows
Shp2 in Receptor Tyrosine Kinase (RTK) Signaling
Shp2 is a critical transducer of signals downstream of RTKs. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2 and the Shp2 phosphatase itself. Shp2 is recruited to phosphorylated receptors or scaffolding proteins, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of the RAS-MAPK pathway. Shp2-IN-25 allosterically inhibits Shp2, preventing this signaling cascade.
Caption: Shp2-IN-25 inhibits the RTK-Shp2-RAS-MAPK signaling pathway.
Experimental Workflow for Shp2-IN-25 Evaluation
The evaluation of Shp2-IN-25 follows a logical progression from initial biochemical characterization to cellular and in vivo studies. This workflow ensures a thorough understanding of the compound's potency, mechanism of action, and potential therapeutic efficacy.
Caption: A typical experimental workflow for the evaluation of Shp2-IN-25.
Conclusion
Shp2-IN-25 is a potent and selective allosteric inhibitor of Shp2, a critical node in oncogenic signaling pathways. Its well-defined mechanism of action and demonstrated cellular activity make it an invaluable research tool for dissecting the complex roles of Shp2 in health and disease. Furthermore, its promising profile warrants further investigation as a potential therapeutic agent for the treatment of cancers driven by aberrant Shp2 signaling. This technical guide provides a foundational understanding of Shp2-IN-25 for researchers and drug development professionals seeking to leverage this compound in their studies.
